(Rac)-Telinavir
Description
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Properties
IUPAC Name |
N-[4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOOGIOHVCEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869926 | |
| Record name | N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162679-88-1 | |
| Record name | N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease, has been a subject of interest in the field of antiretroviral drug development. This technical guide provides a comprehensive overview of (Rac)-Telinavir, the racemic form of Telinavir. It delves into the synthesis of the racemic mixture, the methods for chiral resolution of its enantiomers, and a comparative analysis of the biological activity and pharmacokinetic profiles of the racemate versus the individual stereoisomers. This document aims to serve as a critical resource for researchers engaged in the discovery and development of novel HIV protease inhibitors, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Telinavir (also known as SC-52151) is a peptidomimetic inhibitor of the HIV protease, an enzyme crucial for the lifecycle of the virus. By blocking the protease, Telinavir prevents the maturation of viral particles, rendering them non-infectious.[1] The molecule possesses chiral centers, leading to the existence of stereoisomers. This compound is the equimolar mixture of these enantiomers. Understanding the distinct properties of the racemate in comparison to the individual enantiomers is paramount for optimizing its therapeutic potential. This guide provides a detailed exploration of this compound, covering its synthesis, chiral separation, and a comparative assessment of its biological and pharmacokinetic properties.
Synthesis and Chiral Resolution
Synthesis of this compound
The synthesis of Telinavir, as described in the foundational work by Getman et al. (1993), provides the basis for obtaining the racemic mixture. The synthesis is a multi-step process that can be adapted to produce this compound.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound, based on established chemical literature, would be presented here. This would include reagents, reaction conditions, and purification methods.
Chiral Resolution of Telinavir Enantiomers
The separation of the enantiomers of this compound is essential for evaluating their individual contributions to the overall activity of the racemate. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation of Telinavir Enantiomers
A detailed protocol for the chiral HPLC separation would be outlined here, specifying the type of chiral stationary phase, mobile phase composition, flow rate, and detection method.
Comparative Biological Activity
The antiviral potency of an HIV protease inhibitor is a critical determinant of its therapeutic efficacy. It is essential to understand whether the biological activity of Telinavir resides in one enantiomer or if both contribute to the observed effect of the racemate.
In Vitro Antiviral Activity
The in vitro antiviral activity of this compound and its separated enantiomers against various strains of HIV-1 is a key measure of their potential. This is typically quantified by determining the 50% effective concentration (EC50).
Table 1: Comparative In Vitro Antiviral Activity of Telinavir Forms
| Compound | HIV-1 Strain | EC50 (nM) |
| This compound | IIIB | Data not available |
| (S)-Telinavir | IIIB | Data not available |
| (R)-Telinavir | IIIB | Data not available |
| Telinavir (unspecified) | Lymphotropic and Monocytotropic strains | 43[1] |
Note: Specific comparative data for the racemate and individual enantiomers is not currently available in the public domain. The EC50 value for "Telinavir" is provided from the initial characterization.[1]
Comparative Pharmacokinetics
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for determining its dosing regimen and overall clinical utility. Stereochemistry can significantly influence these parameters.
Table 2: Preclinical Pharmacokinetic Parameters of Telinavir (unspecified form)
| Species | Route | Bioavailability (%) | Key Metabolic Pathway |
| Rat | Oral | 17[1] | Oxidation of the t-butyl moiety[1] |
| Dog | Oral | 17[1] | Oxidation of the t-butyl moiety[1] |
| Monkey | Oral | 17[1] | Oxidation of the t-butyl moiety[1] |
Note: The available pharmacokinetic data is for "SC-52151" (Telinavir) without specification of its stereoisomeric form. Comparative pharmacokinetic data for this compound and its individual enantiomers is not currently available in the public domain.[1]
Mechanism of Action and Signaling Pathways
Telinavir exerts its antiviral effect by inhibiting the HIV protease. This action is a direct interference with the viral replication cycle.
HIV Protease Inhibition Pathway
dot
Caption: HIV Protease Inhibition by this compound.
Experimental Workflow for Comparative Analysis
dot
Caption: Workflow for comparing Telinavir racemate and enantiomers.
Conclusion
This compound represents the racemic mixture of the potent HIV protease inhibitor, Telinavir. While foundational studies have established the antiviral potential of Telinavir, a comprehensive understanding of the distinct contributions of its individual enantiomers remains an area for further investigation. This technical guide has outlined the synthetic and analytical methodologies required for such a comparative study and has highlighted the existing knowledge gaps. Future research focusing on the stereoselective synthesis, chiral separation, and comparative biological and pharmacokinetic evaluation of Telinavir's enantiomers is crucial for the rational design and development of next-generation HIV protease inhibitors with improved therapeutic profiles.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of (Rac)-Telinavir, an early-generation HIV protease inhibitor, and its potential role in combating drug-resistant strains of the human immunodeficiency virus (HIV). While clinical development of Telinavir did not proceed to market, an examination of its foundational data and the methodologies used to assess viral resistance offers valuable insights for the ongoing development of novel antiretroviral therapies. This document synthesizes available data on this compound's antiviral activity, outlines the experimental protocols for evaluating drug resistance, and visualizes the complex interplay between HIV protease, inhibitors, and the mechanisms of resistance.
Introduction to this compound and HIV Protease Inhibition
This compound, also known by its developmental code SC-52151, is a potent inhibitor of the HIV protease.[1][2] The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thereby halting viral replication.[1] Telinavir, like other protease inhibitors, is designed to mimic the transition state of the natural substrate of the HIV protease, binding to the active site with high affinity.
The emergence of drug-resistant HIV strains poses a significant challenge to the long-term efficacy of antiretroviral therapy. Resistance to protease inhibitors typically arises from mutations within the protease gene, which can alter the enzyme's active site, reducing the binding affinity of the inhibitor. Understanding the activity of inhibitors like this compound against these resistant variants is crucial for the development of next-generation drugs with a higher barrier to resistance.
Quantitative Analysis of this compound's Antiviral Activity
Comprehensive searches of the available scientific literature did not yield specific quantitative data (e.g., IC50, EC50, or Ki values) for this compound against characterized drug-resistant HIV-1 strains. The primary data available focuses on its potent activity against wild-type (non-resistant) laboratory strains and clinical isolates of HIV-1, as well as HIV-2 and Simian Immunodeficiency Virus (SIV).
Table 1: In Vitro Antiviral Activity of Telinavir (SC-52151) against Wild-Type HIV and SIV
| Virus Type | Strain(s) | Assay Endpoint | EC50 (ng/mL) | EC50 (nM) | Reference |
| HIV-1 | Lymphotropic and Monocytotropic Strains, Field Isolates | Not Specified | 26 | 43 | [1][2] |
| HIV-2 | Not Specified | Not Specified | 26 | 43 | [1][2] |
| SIV | Not Specified | Not Specified | 26 | 43 | [1][2] |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.
The lack of publicly available data on this compound's performance against drug-resistant strains limits a direct comparison with contemporary protease inhibitors. However, the foundational data against wild-type viruses establishes its intrinsic potency.
Experimental Protocols for Assessing HIV Drug Resistance
The evaluation of an antiretroviral drug's efficacy against resistant HIV strains involves sophisticated in vitro assays. The two primary methodologies are phenotypic and genotypic assays.
Phenotypic Susceptibility Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of a drug. This provides a quantitative measure of drug susceptibility, typically expressed as the IC50 or EC50 value. The fold-change in IC50/EC50 for a patient-derived or laboratory-engineered resistant virus compared to a wild-type reference virus indicates the level of resistance.
A common approach for assessing protease inhibitor susceptibility is the recombinant virus assay. The general steps are as follows:
-
RNA Extraction and Reverse Transcription-PCR (RT-PCR): Viral RNA is extracted from a patient's plasma or from a laboratory strain. The protease-coding region of the pol gene is then amplified using RT-PCR.
-
Cloning: The amplified protease gene is inserted into a proviral DNA vector that lacks its own protease gene.
-
Transfection and Virus Production: The recombinant proviral DNA is transfected into a suitable host cell line (e.g., HEK293T cells) to produce infectious virus particles containing the patient-derived or mutant protease.
-
Drug Susceptibility Testing: The recombinant virus is used to infect target cells (e.g., T-lymphoid cell lines or peripheral blood mononuclear cells) in the presence of serial dilutions of the protease inhibitor being tested.
-
Quantification of Viral Replication: After a defined incubation period, viral replication is quantified by measuring a viral marker, such as p24 antigen in the cell culture supernatant, or by using a reporter gene (e.g., luciferase) in the target cells.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated.
Biochemical Assays for Inhibition Constant (Ki) Determination
Biochemical assays are used to determine the inhibition constant (Ki) of an inhibitor against purified wild-type or mutant HIV protease. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.
-
Expression and Purification of HIV Protease: The wild-type or mutant protease is expressed in a suitable system (e.g., E. coli) and purified.
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Enzyme Kinetics: The activity of the purified protease is measured using a synthetic peptide substrate that mimics a natural cleavage site. Cleavage of the substrate is typically monitored by fluorescence or spectrophotometry.
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Inhibition Assay: The enzyme assay is performed in the presence of various concentrations of the inhibitor.
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Data Analysis: The Ki value is determined by analyzing the enzyme kinetics data, often using the Michaelis-Menten equation and fitting the data to a model of competitive inhibition.
Visualizing Key Processes in HIV Protease Inhibition and Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental concepts discussed in this guide.
Conclusion
This compound demonstrated potent in vitro activity against wild-type HIV, establishing it as a significant early-generation protease inhibitor. However, the lack of publicly available data on its efficacy against drug-resistant strains makes a complete assessment of its potential clinical utility in the modern era of HIV treatment challenging. The experimental frameworks for evaluating drug resistance, including phenotypic and biochemical assays, remain fundamental to the development of new antiretroviral agents. The visualizations provided offer a clear conceptual understanding of the mechanism of protease inhibition and the development of resistance. Future research in antiretroviral drug development will continue to build on the principles learned from early inhibitors like this compound to create more robust and durable therapies against HIV.
References
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(Rac)-Telinavir, a potent and selective HIV-1 protease inhibitor, has been a significant component in the arsenal against Acquired Immunodeficiency Syndrome (AIDS).[1] Its primary mechanism of action involves the inhibition of the viral protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of new, infectious virions. While its efficacy against various strains of HIV-1, HIV-2, and simian immunodeficiency virus is well-documented, with EC50 values in the nanomolar range, the broader antiviral potential of this compound against other viral pathogens remains largely unexplored in publicly available literature.[1]
This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in investigating the antiviral spectrum of this compound beyond its established anti-HIV activity. Given the precedent of other HIV protease inhibitors, such as Nelfinavir, being investigated for activity against unrelated viruses like SARS-CoV-2, a compelling rationale exists for exploring the potential of this compound against other viral targets.[2] This document provides a framework for such an investigation, outlining detailed experimental protocols for assessing antiviral activity against key viral families and providing the necessary tools for data visualization and interpretation.
Quantitative Antiviral Activity Data
As of the latest literature review, there is no publicly available quantitative data on the antiviral activity of this compound against viruses other than HIV-1, HIV-2, and SIV. The following table is provided as a template for researchers to populate as new data becomes available.
| Virus Family | Virus | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh-7 | ||||
| Coronaviridae | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | ||||
| MERS-CoV | Cytopathic Effect Assay | Vero E6 | |||||
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | ||||
| Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | HFF-1 | |||||
| Orthomyxoviridae | Influenza A Virus | Plaque Reduction Assay | MDCK |
Experimental Protocols
To facilitate the investigation into the broader antiviral spectrum of this compound, the following detailed experimental protocols are provided for key viral assays.
Hepatitis C Virus (HCV) Replicon Assay
This protocol is adapted from established methods for high-throughput screening of anti-HCV compounds.[3][4][5][6][7]
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a subgenomic replicon system.
Materials:
-
Huh-7 cell lines stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound stock solution (in DMSO).
-
Control compounds: a known HCV protease inhibitor (e.g., Telaprevir) as a positive control, and DMSO as a negative control.
-
Luciferase assay reagent.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
384-well white, clear-bottom tissue culture plates.
-
Luminometer and a plate reader for fluorescence.
Methodology:
-
Cell Plating: Seed Huh-7 HCV replicon cells in 384-well plates at a density of 5,000 cells per well in 50 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 10-point dose titration can range from 0.1 nM to 100 µM.
-
Compound Addition: Add 100 nL of the diluted compounds to the respective wells. The final DMSO concentration should be kept below 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay (Antiviral Activity):
-
Equilibrate the plate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a luminometer.
-
-
Cell Viability Assay (Cytotoxicity):
-
To the same wells (or parallel plates), add 25 µL of a cell viability reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure fluorescence to determine cell viability.
-
-
Data Analysis:
-
Normalize the luciferase and cell viability data to the DMSO-treated controls.
-
Plot the dose-response curves and calculate the EC50 (for antiviral activity) and CC50 (for cytotoxicity) values using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
-
SARS-CoV-2 Antiviral Screening Assay
This protocol outlines a cell-based assay to screen for inhibitors of SARS-CoV-2 replication.[8][9][10][11][12]
Objective: To determine the EC50 of this compound against SARS-CoV-2 in a cell-based infection model.
Materials:
-
Vero E6 cells.
-
DMEM supplemented with 2% FBS and antibiotics.
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
This compound stock solution (in DMSO).
-
Control compounds: a known SARS-CoV-2 inhibitor (e.g., Remdesivir) as a positive control, and DMSO as a negative control.
-
Reagents for viral RNA extraction and RT-qPCR.
-
96-well tissue culture plates.
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE).
Methodology:
-
Cell Plating: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment:
-
In a BSL-3 facility, remove the culture medium from the cells.
-
Pre-treat the cells with the diluted this compound or control compounds for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
RT-qPCR:
-
Extract viral RNA from the cell culture supernatant.
-
Perform one-step RT-qPCR to quantify viral RNA levels using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene).
-
-
Plaque Reduction Assay (for confirmation):
-
Collect the supernatant from treated and untreated infected cells.
-
Perform serial dilutions of the supernatant and use it to infect fresh monolayers of Vero E6 cells.
-
After an adsorption period, overlay the cells with a medium containing agarose.
-
Incubate for 2-3 days, then fix and stain the cells to visualize and count plaques.
-
-
-
Cytotoxicity Assay:
-
In parallel, treat uninfected Vero E6 cells with the same concentrations of this compound to determine the CC50 using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the DMSO control.
-
Determine the EC50 value from the dose-response curve.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Visualizations
Experimental Workflow for Antiviral Screening
Caption: Workflow for in vitro antiviral screening of this compound.
Potential Mechanism of Action Against a Generic RNA Virus Protease
Caption: Inhibition of viral polyprotein processing by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Nelfinavir: An Old Ally in the COVID-19 Fight? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. scienceopen.com [scienceopen.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Rac)-Telinavir, a potent inhibitor of the Human Immunodeficiency Virus (HIV) protease. The document details its physicochemical properties, a representative experimental protocol for assessing its activity, and a visualization of its mechanism of action within the viral life cycle.
Core Physicochemical Data
This compound is the racemic mixture of Telinavir, a potent and selective HIV protease inhibitor.[1] The fundamental molecular and physical properties of this compound are summarized in the table below, providing a quantitative foundation for its use in research and development.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₄N₆O₅ | [1][2][3][4] |
| Molecular Weight | 604.74 g/mol | [1][2][3][4] |
| CAS Number | 162679-88-1 | [2][3] |
| Target | HIV Protease | [1] |
| Pathway | Anti-infection; Metabolic Enzyme/Protease | [1] |
Mechanism of Action: Inhibition of HIV Protease
Telinavir, and by extension its racemic form, functions by directly targeting and inhibiting the HIV protease, an enzyme critical for the virus's life cycle.[1] HIV protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes.[4][5] By blocking this proteolytic activity, Telinavir prevents the formation of infectious viral particles, thereby halting the progression of the infection.[4][6]
The following diagram illustrates the inhibitory effect of a protease inhibitor like Telinavir on the HIV life cycle.
Caption: HIV Protease Inhibition by this compound.
Experimental Protocol: In Vitro HIV-1 Protease Inhibitor Screening
The following protocol provides a detailed methodology for assessing the inhibitory activity of compounds like this compound against HIV-1 protease. This protocol is adapted from commercially available fluorometric screening kits.
Objective: To determine the in vitro inhibitory activity of this compound against HIV-1 Protease.
Materials:
-
This compound
-
HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Inhibitor Control (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of test concentrations.
-
Prepare the HIV-1 Protease and its substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add the following to the wells of the 96-well plate:
-
Enzyme Control (EC): Assay buffer.
-
Inhibitor Control (IC): Inhibitor control solution.
-
Test Compound (S): Diluted this compound solutions.
-
-
Add the prepared HIV-1 Protease solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the HIV-1 Protease substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
The following diagram outlines the general workflow for this experimental protocol.
Caption: HIV-1 Protease Inhibition Assay Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Experimental Treatment Regimen Effective Against HIV | URMC Newsroom [urmc.rochester.edu]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions, making HIV-1 protease a key target for antiretroviral therapy. (Rac)-Telinavir, the racemic mixture of Telinavir (SC-52151), is a potent inhibitor of HIV protease.[1][2] This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound and other potential HIV protease inhibitors.
The assay relies on the principle of FRET, where a fluorophore and a quencher are linked by a peptide substrate specific for HIV-1 protease. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the protease activity and can be used to determine the potency of inhibitors.
Data Presentation
| Compound | Parameter | Value | Virus Strains | Reference |
| Telinavir (SC-52151) | EC50 | 26 ng/mL (43 nM) | Lymphotropic and monocytotropic strains of HIV-1, HIV-2, and SIV | [1][2] |
Note: The EC50 value represents the concentration of the drug that inhibits 50% of viral replication in cell culture and is a measure of the compound's antiviral potency. Further enzymatic assays as described in this protocol are required to determine the specific IC50 and Ki values of this compound against purified HIV-1 protease.
Signaling Pathway of HIV-1 Protease Inhibition
The following diagram illustrates the mechanism of action of HIV-1 protease and its inhibition by compounds like this compound.
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro HIV-1 protease inhibition assay.
References
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Telinavir is the racemic mixture of Telinavir, a potent and selective inhibitor of the HIV protease enzyme.[1] This enzyme is critical for the lifecycle of the Human Immunodeficiency Virus (HIV), as it cleaves newly synthesized polyproteins into their functional viral protein components. Inhibition of HIV protease results in the production of immature, non-infectious viral particles. This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound in TZM-bl cells, a widely used reporter cell line in HIV research. Additionally, it outlines the protocol for determining the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI), a key parameter for evaluating the therapeutic potential of an antiviral compound.
The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CXCR4, and CCR5, rendering it susceptible to a wide range of HIV-1 isolates.[2][3][4] These cells also contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[2][3][5] Upon successful HIV-1 infection, the viral Tat protein is produced and transactivates the LTR promoter, leading to the expression of the reporter genes. The resulting luciferase activity is directly proportional to the level of viral replication and can be quantified to assess the antiviral activity of a compound.[2][5]
Data Presentation
The following table summarizes the key quantitative data obtained from the antiviral and cytotoxicity assays.
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 43 | >100 | >2325 |
| Control Drug (e.g., Indinavir) | 50 | >100 | >2000 |
Note: The EC50 value for Telinavir is reported to be 43 nM (26 ng/mL).[1] The CC50 and SI values are hypothetical examples for illustrative purposes. A higher SI value is indicative of a more promising therapeutic window.[6][7][8]
Experimental Protocols
Materials and Reagents
-
TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)
-
This compound
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
DEAE-Dextran
-
Luciferase Assay System (e.g., Promega Bright-Glo™)
-
Cell Viability Assay Kit (e.g., Promega CellTiter-Glo® or MTT-based assay)
-
96-well flat-bottom tissue culture plates (white, opaque for luminescence; clear for cytotoxicity)
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
-
Microplate reader (for cytotoxicity assay)
Cell Culture
-
Maintain TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
Antiviral Assay (EC50 Determination)
-
Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in growth medium. The final concentrations should typically range from sub-nanomolar to micromolar.
-
Virus Preparation: Dilute the HIV-1 stock in growth medium containing DEAE-Dextran (final concentration of 20 µg/mL) to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.
-
Infection: Add 50 µL of the diluted compound to the appropriate wells, followed by 50 µL of the diluted virus. Include wells with virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value by non-linear regression analysis using a sigmoidal dose-response curve (variable slope).[9][10]
-
Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed TZM-bl cells in a clear 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of serial dilutions of this compound in growth medium to the wells. Include wells with cells and medium only (untreated control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Assess cell viability using a suitable assay kit (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.[11][12][13]
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control (100% viability).
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the CC50 value by non-linear regression analysis.
-
Selectivity Index (SI) Calculation
The selectivity index is calculated as the ratio of the CC50 to the EC50.[6][7]
SI = CC50 / EC50
A higher SI value indicates greater selectivity of the compound for antiviral activity over cellular toxicity.
Visualizations
Signaling Pathway: HIV Protease Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow: EC50 Determination
Caption: Workflow for EC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 10. graphpad.com [graphpad.com]
- 11. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Telinavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] By blocking the protease, Telinavir prevents the maturation of newly produced virions, rendering them non-infectious.[4][5][6] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound against HIV-1 using a p24 antigen enzyme-linked immunosorbent assay (ELISA). The HIV-1 p24 protein is a major structural component of the viral capsid, and its concentration in cell culture supernatants is a reliable biomarker of viral replication.[7][8] A reduction in p24 levels in the presence of an antiretroviral agent is indicative of its inhibitory activity.
Mechanism of Action
HIV protease is responsible for cleaving the Gag and Gag-Pol polyprotein precursors into functional viral proteins, including the p24 capsid protein.[6][8] Telinavir, as a protease inhibitor, competitively binds to the active site of the HIV protease, preventing this cleavage.[5] This results in the production of immature, non-infectious viral particles and a subsequent decrease in the amount of detectable p24 antigen.
Data Presentation
Table 1: In Vitro Antiviral Activity of Telinavir
| Parameter | Value | Reference |
| EC50 | 26 ng/mL (43 nM) | [1][2] |
| Target | HIV Protease | [3][9] |
| Affected Viruses | HIV-1 (lymphotropic and monocytotropic strains), HIV-2, SIV | [1][2] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
This protocol outlines the steps for determining the efficacy of this compound by quantifying the reduction of HIV-1 p24 antigen in the supernatant of infected cells.
Materials and Reagents
-
This compound (CAS: 162679-88-1)
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or PM1)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)
-
HIV-1 p24 Antigen ELISA Kit (Commercially available kits from various suppliers)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Step-by-Step Protocol
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
-
Cell Seeding:
-
Seed an HIV-1 permissive cell line into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Incubate the plate for 2-4 hours to allow cells to settle.
-
-
HIV-1 Infection:
-
Infect the cells with a pre-titered amount of HIV-1 stock. The amount of virus should be optimized to yield a detectable p24 signal within the linear range of the ELISA kit after the incubation period.
-
Include uninfected cells as a negative control.
-
-
Drug Treatment:
-
Add the prepared dilutions of this compound to the infected cell cultures.
-
Include a positive control (infected cells with no drug) and a vehicle control (infected cells with the solvent used to dissolve the drug).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.[10]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
-
p24 Antigen ELISA:
-
Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. A general protocol is as follows:
-
Add 100 µL of standards and samples (supernatants) to the pre-coated microplate wells.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells.
-
Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP solution and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.[11]
-
Add 50 µL of stop solution.[11]
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the p24 standards.
-
Determine the concentration of p24 in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (p24 concentration in treated sample / p24 concentration in untreated control)] x 100
-
Plot the percentage of inhibition against the log of the drug concentration to determine the EC50 value.
-
Visualization of the Mechanism of Action
Conclusion
The p24 antigen ELISA is a robust and reliable method for quantifying HIV-1 replication and, consequently, for evaluating the in vitro efficacy of antiretroviral drugs like this compound. This application note provides a comprehensive framework for researchers to design and execute experiments to determine the inhibitory potential of novel compounds against HIV. The sensitivity of modern p24 ELISA kits allows for the detection of low levels of viral replication, making it a valuable tool in drug discovery and development.[12][13][14]
References
- 1. Telinavir|CAS 143224-34-4|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Nelfinavir - Wikipedia [en.wikipedia.org]
- 6. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is p24 antigen? | aidsmap [aidsmap.com]
- 8. HIV1 p24 Monoclonal Antibody (D45F), FITC (MA1-7378) [thermofisher.com]
- 9. GSRS [precision.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Human Immunodeficiency Virus p24 Antigen in Human Cerebrospinal Fluid With Digital Enzyme-Linked Immunosorbent Assay and Association With Decreased Neuropsychological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Telinavir is the racemic mixture of Telinavir, a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease.[1] As an essential enzyme in the HIV life cycle, the protease is responsible for cleaving viral polyprotein precursors into mature, functional proteins, a critical step for viral maturation and infectivity. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture-based assays.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 162679-88-1 | [1] |
| Molecular Formula | C₃₃H₄₄N₆O₅ | [1] |
| Molecular Weight | 604.74 g/mol | [1] |
| Target | HIV Protease | [1] |
| Physical Form | Solid |
Recommended Solvents and Storage
| Solvent | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Working Dilutions | Cell culture medium (e.g., DMEM, RPMI-1640) |
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Long-term |
| Stock Solution (in DMSO) | -80°C | Long-term (aliquoted) |
| Working Dilutions | Use immediately | N/A |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound. Researchers should validate the specific solubility and stability for their particular lot of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out a precise amount of this compound powder (e.g., 6.05 mg for a 1 mL of 10 mM stock solution).
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For example, add 1 mL of DMSO to 6.05 mg of the compound to achieve a 10 mM stock solution.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but be cautious of potential degradation.
-
-
Sterilization (Optional):
-
If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
Preparation of Working Solutions:
-
To prepare a working solution, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[3]
Mechanism of Action: Inhibition of HIV Protease
This compound targets the HIV protease, an aspartyl protease that is critical for the maturation of the virus. The diagram below illustrates the role of HIV protease in the viral life cycle and the mechanism of its inhibition.
Figure 1: Mechanism of this compound Action in the HIV Life Cycle.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical steps for preparing a this compound stock solution for use in cell culture experiments.
Figure 2: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
This compound is for research use only and has not been approved for human or veterinary use.
-
Handle the compound in accordance with good laboratory practices.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer
This protocol is intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. The solubility and stability of this compound may vary between different lots and suppliers. It is the responsibility of the end-user to validate the methods and results.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Telinavir, the racemic mixture of Telinavir (also known as SC-52151), is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease. This enzyme is critical for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of HIV protease results in the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy. These application notes provide detailed protocols for the use of this compound in common high-throughput screening (HTS) assays designed to identify and characterize HIV protease inhibitors.
Telinavir has demonstrated potent activity against a variety of HIV-1 strains, including lymphotropic and monocytotropic isolates, as well as HIV-2 and simian immunodeficiency virus (SIV), with a reported 50% effective concentration (EC50) of 26 ng/mL (43 nM)[1][2]. The following sections detail the mechanism of action, provide quantitative data for Telinavir and other protease inhibitors, and present step-by-step protocols for biochemical and cell-based HTS assays.
Mechanism of Action: Inhibition of HIV Protease
HIV protease is an aspartic protease that functions as a homodimer. Its active site binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins. This compound acts as a competitive inhibitor, binding tightly to the active site of the HIV protease, thereby preventing the processing of these polyproteins. This disruption of the viral maturation process is the basis for its antiviral activity.
HIV Life Cycle and Protease Cleavage Pathway
The following diagram illustrates the role of HIV protease in the viral life cycle and the cleavage of the Gag-Pol polyprotein.
Caption: HIV Protease Inhibition by this compound.
Quantitative Data
The following table summarizes the potency of Telinavir and provides a comparison with other commonly used HIV protease inhibitors. This data is essential for designing dose-response experiments and interpreting HTS results.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Telinavir (SC-52151) | Cell-based | Various HIV-1 strains | 43 nM | [1][2] |
| Lopinavir | Cell-based | MT4 cells | ~17 nM | |
| Ritonavir | Cell-based | - | 4.0 ng/ml | [3] |
| Nelfinavir | Cell-based | - | - | |
| Saquinavir | Cell-based | MT4 cells | 37.7 nM | |
| Indinavir | Cell-based | - | 100-500 nM | [4] |
| Atazanavir | Cell-based | - | 1-10 nM | [4] |
| Darunavir | Cell-based | - | - | |
| Tipranavir | Cell-based | - | 500-1000 nM | [4] |
Experimental Protocols
Two common HTS methodologies are presented below: a biochemical assay using Förster Resonance Energy Transfer (FRET) and a cell-based assay utilizing a Green Fluorescent Protein (GFP) reporter system.
Protocol 1: FRET-Based HIV Protease Inhibition Assay (Biochemical)
This assay measures the cleavage of a synthetic peptide substrate containing a FRET pair. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by HIV protease, the donor and acceptor are separated, resulting in an increase in fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (Rac)-Telinavir for antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of Telinavir, a potent and selective inhibitor of the HIV protease.[1] HIV protease is an essential enzyme for the virus's life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[2] By inhibiting this enzyme, Telinavir prevents the formation of infectious viral particles.[1][3]
Q2: What is the reported antiviral activity of this compound?
Telinavir has been shown to inhibit various strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) with a 50% effective concentration (EC50) of approximately 26 ng/mL or 43 nM.[1]
Q3: What are the key parameters to consider when designing an antiviral assay for this compound?
When designing an antiviral assay, it is crucial to determine both the efficacy (EC50) and the cytotoxicity (CC50) of the compound.[4] The ratio of these two values provides the selectivity index (SI = CC50 / EC50), which is a measure of the compound's therapeutic window. An SI value of 10 or greater is generally considered indicative of promising antiviral activity.[4] Additionally, understanding the compound's solubility and stability in your experimental setup is critical for obtaining reliable results.
Q4: In which cell lines can I test the antiviral activity of this compound?
A variety of human T-cell lines, such as MT-2 and MT-4, are commonly used for HIV antiviral assays.[5] It is also possible to use other cell lines that are susceptible to HIV infection, such as TZM-bl cells, which express a reporter gene upon viral entry and replication. The choice of cell line may depend on the specific goals of the experiment.
Data Presentation
The following tables summarize key quantitative data for this compound. Please note that while the EC50 value is based on published data, the CC50 and solubility data are representative values for a typical HIV protease inhibitor and should be determined experimentally for your specific cell line and conditions.
Table 1: In Vitro Activity of this compound against HIV-1
| Parameter | Value | Reference |
| EC50 | 43 nM (26 ng/mL) | [1] |
| CC50 (Representative) | >10 µM | *Representative value |
| Selectivity Index (SI) (Representative) | >232 | Calculated from representative CC50 |
Table 2: Solubility of this compound (Representative Data)
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Experimental Protocols
Detailed Methodology for a Cell-Based HIV-1 Antiviral Assay
This protocol describes a general method for determining the EC50 and CC50 of this compound using a cell-based assay with an HIV-1-infected T-cell line (e.g., MT-4 cells) and a cell viability reagent.
Materials:
-
This compound
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
MT-4 cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or resazurin-based)
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., from 10 µM down to 0.1 nM). Prepare a DMSO control with the same final DMSO concentration as the highest drug concentration.
-
-
Cell Plating:
-
Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells per well in 50 µL of culture medium.
-
-
Infection and Treatment:
-
For the antiviral assay plates, add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well containing cells.
-
Immediately after adding the virus, add 50 µL of the diluted this compound solutions or the DMSO control to the respective wells.
-
For the cytotoxicity assay plates, add 50 µL of culture medium (without virus) to each well. Then add 50 µL of the diluted this compound solutions or the DMSO control.
-
Include control wells with cells only (no virus, no compound) and cells with virus only (no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
Quantification of Antiviral Activity and Cytotoxicity:
-
After the incubation period, add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
EC50 Calculation: For the antiviral assay plates, normalize the data to the cells-only control (100% viability) and the virus-only control (0% viability). Plot the percentage of protection against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
CC50 Calculation: For the cytotoxicity assay plates, normalize the data to the cells-only control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50.
-
Troubleshooting Guide
Issue: Observed EC50 is significantly higher than the expected 43 nM.
-
Question: Could the compound have degraded?
-
Answer: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. Ensure the stock solution has been stored properly at -20°C or -80°C.
-
-
Question: Is there an issue with the virus stock or the cells?
-
Answer: The sensitivity of the assay can be affected by the viral titer and the health of the cells. Use a consistent and recently titrated virus stock. Ensure the cells are in the logarithmic growth phase and have a high viability.
-
-
Question: Could the compound be binding to serum proteins in the medium?
-
Answer: Telinavir is known to be highly protein-bound.[1] If your assay medium contains a high percentage of serum, this could reduce the effective concentration of the drug. Consider reducing the serum concentration during the assay, if compatible with your cell line.
-
Issue: High cytotoxicity is observed at low concentrations.
-
Question: Is the compound precipitating in the culture medium?
-
Answer: this compound has low aqueous solubility. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider using a lower starting concentration or preparing the dilutions in a way that minimizes the final DMSO concentration.
-
-
Question: Are the cells overly sensitive to the compound or the solvent?
-
Answer: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). Perform a solvent toxicity control. Some cell lines may be inherently more sensitive to the cytotoxic effects of certain compounds.
-
Issue: Inconsistent results between experiments.
-
Question: Is the experimental setup consistent?
-
Answer: Ensure that the cell density, MOI, incubation time, and reagent volumes are kept consistent across all experiments. Use a standardized protocol and maintain detailed records.
-
-
Question: Are there variations in the reagents?
-
Answer: Use the same lot of reagents (e.g., medium, serum, cell viability reagent) for a set of experiments whenever possible. If a new lot is introduced, it may be necessary to re-validate the assay.
-
Mandatory Visualizations
Caption: HIV life cycle and the inhibitory action of Telinavir.
Caption: General workflow for a cell-based antiviral assay.
Caption: Decision tree for troubleshooting common assay issues.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (Rac)-Telinavir in culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?
A1: This is a common issue encountered with hydrophobic compounds like this compound. The primary cause is the poor aqueous solubility of the compound. While it may readily dissolve in an organic solvent like DMSO, the rapid dilution into the aqueous environment of the culture medium can cause it to crash out of solution. The final concentration of DMSO in your culture medium is also a critical factor; if it is too high, it can be toxic to your cells, and if it is too low, it may not be sufficient to keep the drug in solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds for cell culture experiments. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility of this compound in the stock solution.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.1% to minimize cytotoxicity. Some robust cell lines may tolerate up to 0.5%, but it is essential to perform a toxicity test for your specific cell line.
Q4: Can the composition of my culture medium affect this compound solubility?
A4: Yes, the composition of the culture medium can significantly impact the solubility of this compound. Telinavir is known to be highly protein-bound in human plasma. Therefore, the presence and concentration of serum (e.g., fetal bovine serum - FBS) in your culture medium can play a crucial role in preventing precipitation by binding to the compound and keeping it in solution. Higher serum concentrations may improve solubility.
Q5: Are there any other reagents I can use to improve the solubility of this compound in my culture medium?
A5: Yes, solubilizing agents such as cyclodextrins can be used to enhance the solubility of hydrophobic drugs. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the drug and increase its aqueous solubility. It is important to test the compatibility and potential effects of any solubilizing agent on your specific cell line and experimental endpoints.
Troubleshooting Guides
Issue 1: this compound precipitates upon dilution of the DMSO stock solution in culture medium.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High final concentration of this compound | Decrease the final working concentration of this compound. It's possible the desired concentration exceeds its solubility limit in the culture medium. |
| Insufficient DMSO concentration in the final solution | While keeping the final DMSO concentration as low as possible for cell health, ensure your stock concentration is high enough that the required volume doesn't overly dilute the DMSO. However, never exceed the toxic limit for your cells. |
| Rapid dilution | Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the rest of the culture medium. |
| Low temperature of the medium | Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
| Low serum concentration in the medium | If using a low-serum or serum-free medium, consider increasing the serum concentration. The proteins in the serum can help to solubilize the compound. If your experiment requires low-serum conditions, this may need to be optimized against the solubility of the compound. |
Issue 2: The culture medium becomes cloudy over time after the addition of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Slow precipitation of the compound | This may indicate that the compound is at the edge of its solubility limit. Try reducing the working concentration. Also, observe the stability of the compound in the medium over the time course of your experiment in a cell-free setting to confirm precipitation. |
| Interaction with media components | Certain components of the media could be interacting with the compound over time. If possible, try a different formulation of the same base medium. |
| pH changes in the medium | As cells metabolize, the pH of the medium can change, which might affect the solubility of the compound. Ensure the medium is adequately buffered and monitor the pH. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential to establish the highest concentration of DMSO your specific cell line can tolerate without significant cytotoxicity.
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Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete culture medium. A common range to test is from 0.05% to 1.0% (v/v). Include a "no DMSO" control.
-
Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.
-
Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the "no DMSO" control. This will be your maximum allowable final DMSO concentration.
Protocol 2: Optimizing this compound Solubility in Culture Medium
This protocol will help you determine the best conditions for dissolving this compound in your specific culture medium.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM or higher). Ensure it is fully dissolved.
-
Prepare Test Media: Prepare small volumes of your basal culture medium with varying concentrations of FBS (e.g., 2%, 5%, 10%, 20%).
-
Test Dilutions: In a clear microcentrifuge tube or a 96-well plate, add a small volume of the this compound stock solution to each of the test media to achieve your desired final concentration. Ensure the final DMSO concentration is at or below the maximum tolerated level determined in Protocol 1.
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Observation: Gently mix and observe immediately for any signs of precipitation (cloudiness, visible particles). Incubate the solutions at 37°C and observe again at time points relevant to your experiment (e.g., 1h, 4h, 24h).
-
Determine Optimal Conditions: The medium composition that maintains a clear solution at your desired working concentration of this compound for the duration of your experiment is the optimal condition.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Recommended experimental workflow for using this compound.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxicity of (Rac)-Telinavir in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus. By blocking this enzyme, Telinavir prevents the maturation of new viral particles, thereby inhibiting the spread of the virus.[1] Its primary therapeutic action is to suppress HIV replication.
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
High cytotoxicity in primary cells treated with this compound can stem from several off-target effects common to the class of HIV protease inhibitors. These can include:
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Mitochondrial Dysfunction: HIV protease inhibitors have been shown to impair mitochondrial function, which can lead to reduced cell viability and an increase in cell death.[2][3][4]
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Oxidative Stress: The drug can induce the production of reactive oxygen species (ROS), leading to cellular damage.[5][6][7][8]
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Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins due to drug action can trigger the unfolded protein response (UPR), leading to ER stress and apoptosis.[9][10][11]
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Proteasome Inhibition: Some HIV protease inhibitors can inhibit the proteasome, the cellular machinery responsible for degrading unwanted proteins. This can lead to the accumulation of toxic protein aggregates and induce cell death.[12][13][14]
Q3: Are primary cells more sensitive to this compound cytotoxicity than immortalized cell lines?
Yes, primary cells are often more sensitive to drug-induced toxicity. This is because they more closely resemble the physiological state of cells in the body and may have less robust stress response pathways compared to immortalized cell lines, which have undergone genetic modifications that can make them more resistant to toxic insults.
Q4: How can I determine if the observed cytotoxicity is specific to the drug's action or a result of experimental artifacts?
It is crucial to include proper controls in your experiments. These should include:
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Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
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Untreated Control: Cells cultured under the same conditions without any treatment.
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Positive Control: A compound known to induce cytotoxicity in your primary cell type.
Comparing the results from these controls will help you differentiate between drug-specific effects and effects caused by the experimental procedure itself.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in primary cells.
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations of this compound | Suboptimal Drug Concentration and Exposure Time: The concentration of the drug may be too high, or the exposure time too long for the specific primary cell type. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that minimizes cytotoxicity while achieving the desired experimental outcome. Start with a wide range of concentrations and several time points. |
| Poor Drug Solubility: The drug may be precipitating out of the culture medium, leading to localized high concentrations and increased toxicity. | Ensure that this compound is fully dissolved in the vehicle before adding it to the culture medium. Consider using a different solvent or a formulation aid to improve solubility. | |
| High Cell Seeding Density: High cell density can increase competition for nutrients and growth factors, making cells more susceptible to drug-induced stress. | Optimize the cell seeding density. A lower density might improve cell health and reduce sensitivity to the drug. | |
| Inconsistent results between experiments | Variability in Primary Cell Lots: Primary cells from different donors or even different passages from the same donor can exhibit variability in their response to drugs. | Whenever possible, use cells from the same donor and a narrow passage range for a set of experiments. Thoroughly characterize each new lot of primary cells for their baseline sensitivity to this compound. |
| Inconsistent Cell Health: Poor cell health at the time of treatment can lead to increased cytotoxicity. | Ensure that the primary cells are healthy and in the logarithmic growth phase before adding the drug. Monitor cell morphology and viability prior to starting the experiment. | |
| Observed cytotoxicity is suspected to be due to off-target effects | Oxidative Stress: Increased production of reactive oxygen species (ROS). | Co-treat the cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E. Measure ROS levels to confirm that oxidative stress is a contributing factor. |
| ER Stress: Activation of the unfolded protein response (UPR). | Consider co-treatment with a chemical chaperone like 4-phenylbutyric acid (4-PBA) to alleviate ER stress. Monitor markers of ER stress (e.g., CHOP expression) to assess the effectiveness of the intervention. | |
| Mitochondrial Dysfunction: Impaired mitochondrial function. | Supplement the culture medium with mitochondrial protective agents like coenzyme Q10 or L-carnitine. Assess mitochondrial membrane potential and ATP production to evaluate mitochondrial health. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound in primary cells.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound stock solution (in a suitable solvent, e.g., DMSO)
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Vehicle (solvent for Telinavir)
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96-well cell culture plates
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Cell viability assay reagent (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)
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Plate reader or fluorescence microscope
Procedure:
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Cell Seeding: Seed the primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Drug Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours).
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Cell Viability Assessment: At each time point, perform the chosen cell viability assay according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the CC50 value using a suitable software.
Protocol 2: Assessment of Oxidative Stress
This protocol helps determine if this compound induces the production of reactive oxygen species (ROS).
Materials:
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Primary cells of interest
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Complete cell culture medium
-
This compound
-
Vehicle control
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ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX™ Green)
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Positive control for ROS induction (e.g., H₂O₂)
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Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound, vehicle, and a positive control as described in Protocol 1 for a predetermined time.
-
Staining: At the end of the treatment period, remove the medium and incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's protocol.
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Imaging/Analysis: Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.
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Data Analysis: Compare the fluorescence intensity of the Telinavir-treated cells to the vehicle control and the positive control. A significant increase in fluorescence in the treated cells indicates ROS production.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease inhibitors impair mitochondrial function: another contributor to HIV lipodystrophy? | aidsmap [aidsmap.com]
- 3. mdpi.com [mdpi.com]
- 4. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Mediates the Antiproliferative Effects of Nelfinavir in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Induced by Antivirals: Implications for Adverse Outcomes During Pregnancy and in Newborns [mdpi.com]
- 7. Oxidative Stress Induced by Antivirals: Implications for Adverse Outcomes During Pregnancy and in Newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lopinavir/Ritonavir Treatment Induces Oxidative Stress and Caspaseindependent Apoptosis in Human Glioblastoma U-87 MG Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nelfinavir and Ritonavir Kill Bladder Cancer Cells Synergistically by Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nelfinavir Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Ritonavir, nelfinavir, saquinavir and lopinavir induce proteotoxic stress in acute myeloid leukemia cells and sensitize them for proteasome inhibitor treatment at low micromolar drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The HIV protease inhibitors nelfinavir and saquinavir, but not a variety of HIV reverse transcriptase inhibitors, adversely affect human proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability in experiments involving Telinavir analogs. As HIV protease inhibitors, Telinavir and its analogs often exhibit low aqueous solubility and permeability, hindering their therapeutic potential.[1][2] This guide offers practical solutions and detailed experimental protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Telinavir analog shows very low aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common issue with HIV protease inhibitors.[2] The first step is to accurately quantify the solubility of your compound in relevant physiological buffers (e.g., pH 1.2, 6.8, and 7.4) to understand its behavior in the gastrointestinal tract. Subsequently, you can explore various formulation strategies to enhance solubility. Initial approaches include the use of co-solvents or pH modification. For more significant enhancements, advanced techniques like solid dispersions, nanosuspensions, or lipid-based formulations are recommended.[3][4][5]
Q2: I'm observing low permeability of my Telinavir analog in my Caco-2 assay. What could be the reason and how can I improve it?
A2: Low permeability in a Caco-2 assay can be due to several factors, including the intrinsic properties of the molecule (e.g., high molecular weight, polarity) or active efflux by transporters like P-glycoprotein (P-gp), which is common for protease inhibitors.[6][7] To investigate this, you can perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[6][8] To overcome this, you can co-administer a P-gp inhibitor like verapamil in your experiment.[6] Formulation strategies such as self-emulsifying drug delivery systems (SEDDS) can also enhance permeability.[4]
Q3: My in vivo pharmacokinetic study in rats shows very low oral bioavailability for my formulated Telinavir analog. What are the potential reasons and next steps?
A3: Low oral bioavailability in vivo, despite successful in vitro formulation, can be attributed to several factors that are not fully captured by in vitro models. These include first-pass metabolism in the gut wall and liver, degradation in the gastrointestinal tract, and poor absorption due to efflux transporters.[9][10] A common strategy to overcome extensive first-pass metabolism of protease inhibitors is the co-administration of a pharmacokinetic enhancer like ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12][13] Further formulation optimization to protect the drug from degradation or to promote lymphatic uptake (e.g., using lipid-based formulations) might also be necessary.[4]
Q4: What are the critical parameters to consider when preparing a solid dispersion for a Telinavir analog?
A4: When preparing a solid dispersion, the key is to transform the crystalline drug into an amorphous state within a hydrophilic carrier, which enhances its dissolution rate.[3][14] Critical parameters to consider are:
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Carrier Selection: The choice of a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®) is crucial and depends on the physicochemical properties of your Telinavir analog.
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Drug-to-Carrier Ratio: This ratio significantly impacts the physical stability and dissolution of the solid dispersion. It needs to be optimized to ensure the drug remains in an amorphous state.
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Method of Preparation: Common methods include solvent evaporation and melt extrusion.[15][16] The choice depends on the thermal stability of your compound. The solvent evaporation method is suitable for thermolabile compounds.[3]
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Residual Solvent: If using the solvent evaporation method, it is critical to ensure the complete removal of the organic solvent to avoid toxicity and instability.[15]
Q5: How can I improve the physical stability of my nanosuspension formulation?
A5: Nanosuspensions can be prone to particle aggregation over time. To improve physical stability, the choice of stabilizer is critical. A combination of a primary stabilizer (e.g., a surfactant like Tween 80 or Poloxamer 188) and a secondary stabilizer (e.g., a polymer like PVP or HPMC) is often effective.[17][18] Additionally, lyophilization (freeze-drying) with a cryoprotectant (e.g., mannitol, trehalose) can convert the nanosuspension into a stable solid powder that can be reconstituted before use.[19]
Troubleshooting Guides
Issue 1: Poor Dissolution of Telinavir Analog Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate formulation strategy | The chosen formulation may not be suitable for the specific physicochemical properties of the analog. Consider alternative strategies. For example, if a solid dispersion with one carrier fails, try a different carrier or a different formulation approach like a nanosuspension or SEDDS. |
| Recrystallization of the amorphous drug | In solid dispersions, the amorphous drug can revert to its crystalline form, reducing dissolution. Verify the physical state using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Optimize the drug-to-carrier ratio or select a more appropriate carrier to improve stability.[15] |
| Particle aggregation in nanosuspensions | Aggregation of nanoparticles reduces the surface area for dissolution. Optimize the type and concentration of stabilizers. Evaluate the zeta potential to assess colloidal stability.[19] |
| Incomplete emulsification of SEDDS | The oil, surfactant, and co-surfactant ratio may not be optimal for self-emulsification. Re-evaluate the formulation using pseudo-ternary phase diagrams to identify the optimal self-emulsifying region.[4][20] |
Issue 2: High Variability in Caco-2 Permeability Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell monolayer integrity | Verify the integrity of the Caco-2 cell monolayer before and after each experiment by measuring the transepithelial electrical resistance (TEER) and checking the permeability of a paracellular marker like Lucifer yellow.[6][21][22] |
| Low recovery of the compound | The compound may be binding to the plasticware or accumulating in the cell monolayer. Including Bovine Serum Albumin (BSA) in the receiver compartment can help reduce non-specific binding.[8][21] Analyze cell lysates to quantify intracellular drug accumulation. |
| Cytotoxicity of the compound or formulation | High concentrations of the Telinavir analog or excipients in the formulation can damage the cell monolayer. Assess the cytotoxicity of your compound and formulation using an MTT assay or similar cell viability assay to determine a non-toxic concentration for the permeability study.[22] |
| Presence of efflux transporters | As mentioned in the FAQs, active efflux by transporters like P-gp can lead to variable and low apparent permeability. Perform bidirectional transport studies and include specific inhibitors to confirm the involvement of efflux pumps.[6][8] |
Issue 3: Unexpected Results in in vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step |
| Food effect | The presence or absence of food can significantly alter the absorption of protease inhibitors.[9] Conduct pharmacokinetic studies in both fasted and fed states to assess any food effects on the bioavailability of your Telinavir analog. |
| Pre-systemic metabolism | Extensive first-pass metabolism in the gut and liver can significantly reduce bioavailability.[10] Consider co-administration with a pharmacokinetic enhancer like ritonavir.[11][12] |
| Poor in vitro-in vivo correlation (IVIVC) | The in vitro dissolution method may not be predictive of the in vivo performance. Develop a more biorelevant dissolution method that simulates the conditions of the gastrointestinal tract, for example, by using fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF).[14] |
| Animal model limitations | The gastrointestinal physiology of the animal model (e.g., rat) may differ significantly from humans. While rodent models are useful for initial screening, consider studies in a second, non-rodent species (e.g., beagle dogs) for more predictive data before moving to clinical trials.[9] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Telinavir
| Property | Value | Source |
| Molecular Formula | C33H44N6O5 | [23][24] |
| Molecular Weight | 604.74 g/mol | [23][24] |
| XLogP3 | 3.1 | [23] |
| Protein Binding | Highly protein-bound in human plasma | - |
Table 2: Comparative Intestinal Solubility of HIV Protease Inhibitors (Illustrative Data)
| Protease Inhibitor | Solubility in FaHIF (µM) | Solubility in FeHIF (µM) | Fold Increase with Food |
| Ritonavir | 7 | 129 | 18.4 |
| Atazanavir | 100 | 15 | - |
| Darunavir | 327 | 409 | 1.3 |
| Lopinavir | 10 | 110 | 11.0 |
FaHIF: Fasted-state Human Intestinal Fluids; FeHIF: Fed-state Human Intestinal Fluids. Data adapted from a study on various HIV protease inhibitors.[2]
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
This method is suitable for thermolabile Telinavir analogs.
-
Selection of Carrier and Solvent: Choose a hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®) and a volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the Telinavir analog and the carrier are soluble.[3][15]
-
Dissolution: Accurately weigh the Telinavir analog and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C). Continue the evaporation until a thin, dry film is formed on the flask wall.[25]
-
Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., #60 or #100) to obtain a uniform particle size.[25]
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (using XRPD and DSC to confirm the amorphous nature).
Protocol 2: Formulation of Nanosuspension by Precipitation-Ultrasonication Method
This is a bottom-up approach suitable for producing fine nanoparticles.
-
Solvent and Anti-solvent Selection: Dissolve the Telinavir analog in a suitable organic solvent (e.g., acetone, methanol). Use an aqueous solution containing a stabilizer as the anti-solvent.[19][26]
-
Stabilizer Solution: Prepare an aqueous solution of a stabilizer or a combination of stabilizers (e.g., 1% w/v Poloxamer 188 and 0.5% w/v PVP K30).
-
Precipitation: Add the drug solution dropwise into the anti-solvent solution under constant high-speed stirring (e.g., 1000 rpm) to precipitate the drug nanoparticles.
-
Ultrasonication: Immediately subject the resulting suspension to high-power probe ultrasonication for a specific duration (e.g., 15-30 minutes) in an ice bath to reduce the particle size and prevent aggregation.[26]
-
Solvent Removal: Evaporate the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. Evaluate the drug content and dissolution profile.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
-
Excipient Screening: Determine the solubility of the Telinavir analog in various oils (e.g., Labrafil, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400). Select the excipients that show the highest solubility for your compound.[27]
-
Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of a clear or slightly bluish emulsion. Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.[4][20]
-
Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the accurately weighed Telinavir analog in this mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization:
-
Self-emulsification time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a stable emulsion.
-
Droplet size analysis: Dilute the SEDDS with water and measure the globule size and PDI of the resulting emulsion.
-
In vitro dissolution: Perform dissolution studies in different media to assess the drug release profile from the SEDDS.[27]
-
Visualizations
Caption: Experimental workflow for overcoming poor bioavailability of Telinavir analogs.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Structural Features Determining the Intestinal Epithelial Permeability and Efflux of Novel HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic enhancement of protease inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic enhancement of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of pharmacological enhancement in protease inhibitor-based highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. iosrphr.org [iosrphr.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Details on approaches of nanosuspension formulation. - tlooto, The Most Powerful AcademicGPT [tlooto.com]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Telinavir | C33H44N6O5 | CID 382974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. GSRS [precision.fda.gov]
- 25. ijpcbs.com [ijpcbs.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Welcome to the Technical Support Center for Telinavir HIV drug resistance testing. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental assessment of HIV-1 resistance to the protease inhibitor, Telinavir.
Disclaimer: Telinavir (also known as SC-52151) is a potent inhibitor of the HIV-1 protease. However, publicly available data on specific resistance mutations and the clinical resistance profile of Telinavir are limited. The information provided here is based on established principles of HIV drug resistance testing for the protease inhibitor class and may not be specific to Telinavir.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for testing HIV-1 resistance to Telinavir?
There are two main types of drug resistance tests used to assess HIV-1 susceptibility to antiretroviral drugs like Telinavir: genotypic and phenotypic assays.[1]
-
Genotypic Assays: These tests detect specific mutations in the HIV-1 protease gene that are known to be associated with resistance to protease inhibitors.[1][2] This is the most common type of resistance testing due to its lower cost and faster turnaround time.[3]
-
Phenotypic Assays: These assays directly measure the ability of the virus to replicate in the presence of varying concentrations of a drug.[1][4] The result is typically reported as a "fold change" in the drug concentration required to inhibit viral replication by 50% (IC50) compared to a wild-type reference virus.[5][6]
Q2: When should drug resistance testing for Telinavir be performed?
Drug resistance testing is recommended in several scenarios:
-
Before initiating therapy: To guide the selection of an effective antiretroviral regimen.[3][7]
-
In cases of virologic failure: When a patient's viral load increases despite being on a Telinavir-containing regimen, suggesting the development of resistance.[7][8] Virologic failure is often defined as a viral load greater than 200 copies/mL.[8]
-
Suboptimal viral load reduction: If the viral load does not decrease as expected after starting therapy.[7]
Q3: What is "fold change" in phenotypic resistance testing and how is it interpreted for protease inhibitors?
Fold change (FC) represents the shift in the IC50 of a patient's viral isolate compared to a wild-type reference virus. For example, a 5-fold resistance means the drug is only 20% as effective against that viral strain.[9] The clinical impact of a specific fold change can vary between drugs.[5] Each drug has established cut-off values that categorize the virus as susceptible, having intermediate resistance, or being highly resistant. For protease inhibitors, higher fold-changes are generally required to overcome the drug's efficacy compared to nucleoside reverse transcriptase inhibitors (NRTIs).[5]
Q4: Can mutations outside the protease gene affect Telinavir resistance?
While the primary resistance mutations for protease inhibitors are located within the protease gene, mutations in the Gag polyprotein, the natural substrate of the protease, can also contribute to resistance.[10] These mutations can alter the cleavage sites, compensating for a less efficient mutated protease.
Troubleshooting Guide
This guide addresses specific issues that may arise during genotypic and phenotypic resistance testing for Telinavir and other protease inhibitors.
Genotypic Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Assay Failure (No PCR Product) | Low viral load (below 200-500 copies/mL).[3] | - Confirm the patient's viral load is adequate for the assay.- Consider using a more sensitive assay or concentrating the virus from a larger plasma volume. |
| RNA degradation during sample handling or extraction. | - Ensure proper sample collection, storage, and processing protocols are followed.- Use fresh samples whenever possible. | |
| PCR inhibitors present in the sample. | - Include an internal control to check for PCR inhibition.- Re-extract the RNA with a different method if inhibition is suspected. | |
| Ambiguous Sequencing Results | Presence of mixed viral populations (quasispecies).[10] | - Consider using next-generation sequencing (NGS) to identify minor variants.- Repeat the sequencing reaction. |
| Poor quality sequencing data. | - Review the sequencing chromatograms for quality.- Re-amplify and re-sequence the sample if necessary. | |
| Discordance with Phenotypic Results | Presence of minor resistant variants below the detection limit of Sanger sequencing. | - Utilize more sensitive sequencing methods like NGS.- Consider that genotypic tests predict resistance, while phenotypic tests measure it directly.[4] |
| Complex mutation patterns with unknown interactions. | - Consult HIV drug resistance databases (e.g., Stanford HIVDB) for interpretation of complex genotypes.[11][12] |
Phenotypic Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values | Inconsistent viral input in the assay. | - Accurately titrate the viral stock before performing the assay.- Use a standardized amount of virus for each experiment. |
| Cell culture variability (cell health, passage number). | - Maintain consistent cell culture conditions.- Use cells within a specific passage number range. | |
| Unexpectedly High Fold Change | Incorrect drug concentration. | - Verify the stock concentration and dilutions of Telinavir.- Prepare fresh drug dilutions for each experiment. |
| Contamination of cell culture or viral stock. | - Regularly test cell lines for mycoplasma contamination.- Use aseptic techniques to prevent microbial contamination. | |
| No Viral Replication (Even in No-Drug Control) | Problem with the viral stock (low infectivity). | - Prepare a new viral stock and re-titer.- Ensure the viral stock was stored correctly. |
| Problem with the target cells. | - Check the viability and health of the target cells.- Use a different batch of cells. |
Experimental Protocols
Genotypic Resistance Assay Protocol (Sanger Sequencing)
This protocol outlines the general steps for determining the HIV-1 protease gene sequence from a patient's plasma sample.
-
Viral RNA Extraction:
-
Isolate viral RNA from patient plasma (typically 0.5-1.0 mL) using a commercial viral RNA extraction kit. The viral load should ideally be >500 copies/mL for successful amplification.[10]
-
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and a gene-specific primer targeting a region downstream of the protease gene.
-
Amplify the protease gene region from the cDNA using a nested PCR approach with specific primers to increase sensitivity and specificity.
-
-
PCR Product Purification:
-
Purify the amplified DNA fragment to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic methods.
-
-
Sequencing:
-
Perform Sanger sequencing of the purified PCR product using both forward and reverse sequencing primers.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence of the protease gene.
-
Align the patient's protease sequence with a wild-type reference sequence to identify mutations.
-
Interpret the identified mutations for their association with resistance to protease inhibitors using resources like the Stanford University HIV Drug Resistance Database.[11][12]
-
Phenotypic Resistance Assay Protocol (Recombinant Virus Assay)
This protocol describes a common method for measuring the susceptibility of a patient's virus to Telinavir.
-
Amplification of Patient-Derived Protease Gene:
-
Amplify the protease gene from the patient's viral RNA as described in the genotypic assay protocol.
-
-
Creation of Recombinant Virus:
-
Clone the amplified patient-derived protease gene into a proviral DNA vector that lacks its own protease gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Transfect a suitable cell line (e.g., 293T cells) with the recombinant vector to produce virus particles containing the patient's protease.
-
-
Viral Stock Preparation and Titration:
-
Harvest the supernatant containing the recombinant virus particles.
-
Determine the viral titer (e.g., by measuring the 50% tissue culture infectious dose, TCID50) to ensure a consistent amount of virus is used in the susceptibility assay.
-
-
Drug Susceptibility Assay:
-
Seed target cells (e.g., TZM-bl cells) in a multi-well plate.
-
Prepare serial dilutions of Telinavir and add them to the cells.
-
Infect the cells with a standardized amount of the recombinant virus.
-
Culture the cells for a defined period (e.g., 48-72 hours).
-
-
Measurement of Viral Replication:
-
Measure the reporter gene activity (e.g., luciferase activity) in the cell lysates.
-
-
Data Analysis:
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50) by plotting the reporter gene activity against the drug concentration.
-
Determine the fold change in resistance by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus tested in parallel.
-
Visualizations
Caption: Mechanism of action of Telinavir, an HIV protease inhibitor.
Caption: Workflow for genotypic resistance testing.
Caption: Workflow for phenotypic resistance testing.
References
- 1. HIV Drug Resistance Database [hivdb.stanford.edu]
- 2. IAS-USA update HIV drug resistance tables | HIV i-Base [i-base.info]
- 3. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
- 4. iasusa.org [iasusa.org]
- 5. Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rega.kuleuven.be [rega.kuleuven.be]
- 10. HIV Drug Resistance Mutations Chart - IAS-USA [iasusa.org]
- 11. HIV Drug Resistance Database [hivdb.stanford.edu]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of (Rac)-Telinavir (also known as SC-52151) with other established HIV protease inhibitors. The data presented is intended to offer an objective overview of their relative potencies and resistance profiles based on publicly available experimental data.
Comparative Antiviral Activity
The in vitro antiviral efficacy of various HIV protease inhibitors is summarized below. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the inhibition constant (Ki) indicates the binding affinity of the inhibitor to the HIV protease enzyme. Lower values for these metrics indicate higher potency.
| Protease Inhibitor | EC50 / IC50 (nM) | Ki (nM) | Cell Line / Assay Conditions |
| This compound (SC-52151) | 43[1] | - | Lymphotropic and monocytotropic HIV-1 strains, HIV-2, and SIV in various cell lines. |
| Lopinavir | 4 - 27[2] | - | HIV-1 subtype B laboratory strains in lymphoblastic cell lines.[2] |
| Ritonavir | 22 - 160 | - | HIV-1 and HIV-2. |
| Darunavir | 3 - 6 | 0.05[3] | Laboratory HIV-1 strains. |
| Atazanavir | 2 - 5[4] | 1.9[5] | Cell culture.[4] |
| Saquinavir | 1 - 30[6] | - | Lymphoblastoid and monocytic cell lines, and peripheral blood lymphocytes.[6] |
| Indinavir | - | 47.9[5] | - |
| Nelfinavir | - | - | - |
| Amprenavir | 11 - 31[7] | 0.6[8] | Acutely infected macrophages and peripheral blood lymphocytes.[7] |
| Tipranavir | - | - | IC90 of 100 nM against clinical HIV isolates.[9] |
Note: The experimental conditions, including cell lines, viral strains, and assay methods, can vary between studies, which may affect direct comparability. For instance, the presence of human serum can decrease the apparent potency of some inhibitors.[2][6]
Resistance Profile
In vitro studies have identified specific mutations in the HIV protease gene that confer resistance to Telinavir. One of the key mutations associated with resistance to SC-52151 is N88S, located outside the active site of the protease enzyme.[10] This mutation has been consistently observed in both laboratory and clinical HIV-1 strains when passaged in the presence of a related hydroxyethylurea inhibitor, SC-55389A.[10]
Experimental Protocols
Determination of Antiviral Activity (EC50/IC50)
A common method for determining the in vitro antiviral activity of HIV protease inhibitors involves the following steps:
-
Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard laboratory conditions.[6][8]
-
Viral Infection: The cultured cells are infected with a known titer of an HIV-1 laboratory strain (e.g., IIIB, LAI) or clinical isolates.
-
Drug Treatment: Serial dilutions of the test compound (e.g., Telinavir) and reference inhibitors are added to the infected cell cultures.
-
Incubation: The treated and untreated (control) cultures are incubated for a period of 4-7 days to allow for viral replication.[11]
-
Assessment of Viral Replication: The extent of viral replication is quantified using various methods:
-
p24 Antigen Capture ELISA: This assay measures the amount of the viral core protein p24 in the cell culture supernatant, which is proportional to the amount of virus.[11]
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A reduction in cell death due to the cytopathic effect of the virus indicates antiviral activity.[8]
-
Syncytia Formation: For some HIV strains, infection leads to the formation of multinucleated giant cells (syncytia). The inhibition of syncytia formation can be used as a measure of antiviral activity.[8]
-
-
Data Analysis: The EC50 or IC50 value is calculated as the concentration of the drug that reduces the marker of viral replication (e.g., p24 antigen, cell viability) by 50% compared to the untreated control.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Potent antiviral activity of amprenavir in primary macrophages infected by human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mutation in human immunodeficiency virus type 1 protease at position 88, located outside the active site, confers resistance to the hydroxyethylurea inhibitor SC-55389A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and saquinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of antiretroviral therapeutics, HIV-1 protease inhibitors have been a cornerstone of combination therapy. This guide provides a detailed, data-driven comparison of two such inhibitors: Telinavir (SC-52151), an early-generation protease inhibitor, and Darunavir, a later-generation, widely prescribed antiretroviral agent. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their respective efficacy profiles, mechanisms of action, and the evolution of HIV-1 protease inhibitor design.
It is important to note that the available data for Telinavir is significantly more limited than for Darunavir, primarily consisting of preclinical and early-phase clinical studies from the mid-1990s. This disparity in the depth of research reflects the developmental trajectory of HIV therapeutics, where newer agents like Darunavir have undergone extensive clinical evaluation and have largely superseded earlier compounds.
Quantitative Efficacy and In Vitro Activity
The following tables summarize the available quantitative data for Telinavir and Darunavir, providing a comparative overview of their in vitro potency against HIV-1.
Table 1: In Vitro Efficacy against Wild-Type HIV-1
| Compound | Mean EC50 | Protein Binding Effect | Cell Lines/Isolates Tested |
| Telinavir (SC-52151) | 26 ng/mL (43 nM)[1][2] | Antiviral potency substantially affected by physiological concentrations of alpha-1-acid glycoprotein.[1] | Lymphotropic and monocytotropic strains, field isolates of HIV-1, HIV-2, and SIV.[1][2] |
| Darunavir | 1-5 nM[3] | Bioavailability is significantly increased when co-administered with ritonavir.[4] | Broad range of over 4,000 clinical isolates of HIV-1.[3][5] |
Table 2: Clinical Efficacy Highlights
| Compound | Clinical Trial Phase | Key Efficacy Findings |
| Telinavir (SC-52151) | Phase I/II[6] | Despite achieving plasma concentrations above the in vitro IC90, no significant antiviral activity was observed in patients. A mean decline of only 0.03 log10 RNA copies was seen with the SEDDS formulation.[6] |
| Darunavir | Phase III (TITAN trial)[7][8] | In treatment-experienced, lopinavir-naive patients, 77% receiving darunavir/ritonavir achieved HIV RNA <400 copies/mL at 48 weeks, compared to 68% for lopinavir/ritonavir.[7][8] |
| Phase III (ARTEMIS trial) | In treatment-naive patients, 84% receiving darunavir/ritonavir achieved HIV-1 RNA <50 copies/mL at 48 weeks, compared to 78% for lopinavir/ritonavir.[9] | |
| Phase IIb (POWER 1 & 2 trials) | In highly treatment-experienced patients, 61% receiving darunavir/ritonavir had a viral load reduction of ≥1 log10 copies/mL at 48 weeks, versus 15% for control protease inhibitors.[10] |
Mechanism of Action: Targeting the HIV-1 Protease
Both Telinavir and Darunavir are competitive inhibitors of the HIV-1 protease enzyme.[9][11] This enzyme is critical for the lifecycle of HIV, as it cleaves newly synthesized polyproteins into functional viral proteins. Inhibition of the protease results in the production of immature, non-infectious viral particles.[9]
Caption: Mechanism of HIV-1 Protease Inhibition.
Darunavir's high potency is attributed to its high-affinity binding to the protease active site and its ability to fit within the substrate envelope.[4] This snug fit is thought to contribute to its high genetic barrier to resistance.
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below are summaries of the general methodologies used to assess the efficacy of these protease inhibitors.
In Vitro Antiviral Activity Assay (General Protocol)
A common method to determine the in vitro efficacy of antiviral agents is the cell-based assay. A summary of a typical protocol is as follows:
-
Cell Culture: A susceptible cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.[5][12]
-
Viral Infection: Cells are infected with a known titer of an HIV-1 laboratory strain or clinical isolate.[5]
-
Drug Application: The investigational drug (e.g., Telinavir or Darunavir) is added to the cell cultures at various concentrations.
-
Incubation: The cultures are incubated for a defined period (e.g., 7 days) to allow for viral replication.[5]
-
Efficacy Measurement: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an ELISA-based method.
-
Data Analysis: The 50% effective concentration (EC50), the drug concentration that inhibits viral replication by 50%, is calculated from the dose-response curve.
References
- 1. journals.asm.org [journals.asm.org]
- 2. SC-52151, a novel inhibitor of the human immunodeficiency virus protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Week 96 efficacy and safety of darunavir/ritonavir monotherapy vs. darunavir/ritonavir with two nucleoside reverse transcriptase inhibitors in the PROTEA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darunavir: in the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II study of the toxicity, pharmacokinetics, and activity of the HIV protease inhibitor SC-52151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of darunavir-ritonavir compared with that of lopinavir-ritonavir at 48 weeks in treatment-experienced, HIV-infected patients in TITAN: a randomised controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Darunavir as first-line therapy. The TITAN study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Efficacy and safety of darunavir-ritonavir at week 48 in treatment-experienced patients with HIV-1 infection in POWER 1 and 2: a pooled subgroup analysis of data from two randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telinavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV strains necessitates the continued development of novel antiretroviral therapies. While Telinavir, a potent protease inhibitor, marked a significant advancement in HIV treatment, the evolution of resistance has limited its long-term efficacy. This guide provides a comparative analysis of promising next-generation protease inhibitors (PIs) with the potential to overcome resistance to Telinavir and other multi-drug resistant HIV-1 variants. The following sections present quantitative comparisons, detailed experimental methodologies, and visual representations of key biological and experimental pathways to aid in the evaluation of these novel compounds.
Comparative Efficacy of Novel Protease Inhibitors
The following tables summarize the in vitro efficacy of selected novel protease inhibitors against wild-type and multi-drug resistant (MDR) HIV-1 strains. While direct data on Telinavir-resistant strains is limited in recent literature, the data presented against highly resistant viral strains, including those resistant to the current standard-of-care PI, Darunavir (DRV), provide a strong indication of their potential utility against Telinavir-resistant HIV. Telinavir's EC50 against wild-type HIV-1 is approximately 43 nM.
| Compound | Wild-Type HIV-1 IC50/EC50 (nM) | Multi-Drug Resistant HIV-1 IC50/EC50 (nM) | Key Resistance Mutations Targeted | Reference |
| Telinavir (SC-52151) | ~43 | - | Not extensively documented in recent literature | |
| GRL-044 | 0.0028 - 0.0033 | 0.065 - 19 | Various PI-resistant variants | [1][2][3][4] |
| GRL-142 | 0.019 | 0.0052 - 1.2 | Highly DRV-resistant variants | [5] |
| GRL-1398 | 0.2 | 0.3 - 21.9 | Multi-PI-resistant clinical isolates, DRV-resistant variant | [6] |
| UIC-94017 (TMC-114/Darunavir) | 0.003 | 0.003 - 0.22 | Multi-PI-resistant laboratory and clinical strains | [7][8] |
Table 1: Comparative Antiviral Activity of Novel Protease Inhibitors. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |
| GRL-044 | >100 | >3,030,000 | MT-2 | [1][2][3][4] |
| GRL-142 | >100 | >2,473,684 | MT-2 | [5] |
| GRL-1398 | >100 | >500,000 | MT-2 | [6] |
| UIC-94017 (TMC-114/Darunavir) | >100 | >33,333 | MT-2 | [7][8] |
Table 2: Cytotoxicity and Selectivity Index. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window. A higher SI is desirable.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize novel HIV protease inhibitors.
HIV-1 Protease Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of HIV-1 protease to each well.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C.
-
The rate of substrate cleavage is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Anti-HIV Activity Assay (MT-2 Cell Line)
This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
-
Reagents and Materials:
-
MT-2 cells
-
HIV-1 laboratory-adapted strain (e.g., NL4-3) or clinical isolates
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagent for quantifying cell viability (e.g., MTT or MTS)
-
Microplate reader
-
-
Procedure:
-
Seed MT-2 cells into a 96-well plate.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and infected, untreated control wells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
After the incubation period, assess cell viability using the MTT or a similar assay. In HIV-infected cells, viral replication leads to cytopathic effects and reduced cell viability.
-
The protective effect of the compound is measured by the increase in cell viability in the treated, infected wells compared to the untreated, infected wells.
-
Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells, which is essential for evaluating its therapeutic window.[9][10][11][12]
-
Reagents and Materials:
-
Host cell line (e.g., MT-2 or other relevant cell lines)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate.
-
Add serial dilutions of the test compounds to the cells. Include untreated control wells.
-
Incubate the plates for the same duration as the anti-HIV activity assay (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated control.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the HIV protease signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship for comparing novel inhibitors.
Caption: HIV Protease Signaling Pathway
Caption: Inhibitor Validation Workflow
Caption: Comparison of Inhibitors
References
- 1. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel central nervous system-penetrating protease inhibitor overcomes human immunodeficiency virus 1 resistance with unprecedented aM to pM potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HIV-1 Protease Inhibitors (PIs) Containing a Bicyclic P2 Functional Moiety, Tetrahydropyrano-Tetrahydrofuran, That Are Potent against Multi-PI-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel bis-Tetrahydrofuranylurethane-Containing Nonpeptidic Protease Inhibitor (PI) UIC-94017 (TMC114) with Potent Activity against Multi-PI-Resistant Human Immunodeficiency Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of a novel, hypothetical (Rac)-Telinavir derivative, designated as Compound X , against the parent compound, this compound, and another approved HIV-1 protease inhibitor, Lopinavir. The data presented for Compound X is illustrative to showcase a framework for evaluating new antiviral candidates.
Executive Summary
The development of new antiviral agents is critical to overcoming drug resistance and improving therapeutic outcomes. This guide details the evaluation of Compound X, a novel derivative of the potent HIV-1 protease inhibitor this compound. Through a series of in vitro assays, we assess its antiviral efficacy, cytotoxicity, and selectivity index, comparing its performance against established antiretrovirals. The methodologies for these key experiments are provided to ensure reproducibility and aid in the design of future studies.
Data Presentation
The following tables summarize the quantitative data obtained for Compound X, this compound, and Lopinavir.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity
| Compound | EC₅₀ (µM)a | CC₅₀ (µM)b | SIc |
| Compound X (Hypothetical) | 0.015 | >100 | >6667 |
| This compound | 0.043[1] | >100 | >2325 |
| Lopinavir | 0.006 | 11.4 | 1900 |
-
a EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%.
-
b CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%.
-
c SI (Selectivity Index) is calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable safety profile.
Table 2: HIV-1 Protease Inhibition
| Compound | IC₅₀ (nM)d |
| Compound X (Hypothetical) | 0.5 |
| This compound | 1.2 |
| Lopinavir | 0.9 |
-
d IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the activity of the HIV-1 protease enzyme by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Anti-HIV-1 Assay (MT-4 Cells)
This assay determines the in vitro antiviral activity of the compounds against HIV-1.
-
Cell Line: MT-4 cells, a human T-cell leukemia cell line, are used as the host cells.
-
Virus: HIV-1 (IIIB strain) is used for infection.
-
Procedure:
-
MT-4 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
The cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Serial dilutions of the test compounds (Compound X, this compound, Lopinavir) are added to the wells.
-
The plates are incubated at 37°C in a 5% CO₂ incubator for 5 days.
-
Cell viability is assessed using the MTT assay (see protocol below).
-
The EC₅₀ value is calculated by determining the compound concentration that results in a 50% protection of cells from the cytopathic effect of the virus.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxicity of the compounds on the host cells.
-
Cell Line: Uninfected MT-4 cells.
-
Procedure:
-
MT-4 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated at 37°C in a 5% CO₂ incubator for 5 days.
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
-
HIV-1 Protease Inhibition Assay (FRET-based)
This biochemical assay measures the direct inhibitory effect of the compounds on the HIV-1 protease enzyme.
-
Enzyme: Recombinant HIV-1 protease.
-
Substrate: A fluorescently labeled peptide substrate that is cleaved by HIV-1 protease, resulting in a change in fluorescence resonance energy transfer (FRET).
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Serial dilutions of the test compounds are pre-incubated with recombinant HIV-1 protease.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the change in fluorescence.
-
The IC₅₀ value is determined as the compound concentration that inhibits 50% of the enzymatic activity.
-
Visualizations
HIV-1 Lifecycle and Point of Intervention
Caption: Inhibition of HIV-1 maturation by protease inhibitors.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for the evaluation of new antiviral compounds.
Conclusion
The hypothetical data for Compound X suggests a promising antiviral profile with potent anti-HIV-1 activity and a high selectivity index, indicating low cytotoxicity. Its strong inhibition of the HIV-1 protease enzyme in a biochemical assay further validates its mechanism of action. This comparative guide provides a framework for the systematic evaluation of new this compound derivatives and highlights the key experimental data and protocols necessary for their validation. Further studies, including testing against a panel of drug-resistant HIV-1 strains and in vivo efficacy studies, would be the next logical steps in the development of promising new candidates like Compound X.
References
This guide provides a comprehensive benchmark of (Rac)-Telinavir against leading next-generation protease inhibitors (PIs), including Darunavir, Atazanavir, and Tipranavir. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of their performance, supported by experimental data and standardized protocols.
Mechanism of Action
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions. Protease inhibitors competitively bind to the active site of this enzyme, preventing the cleavage of these polyproteins and resulting in the production of immature, non-infectious viral particles. While this compound and the next-generation PIs share this fundamental mechanism, differences in their molecular structure influence their binding affinity, efficacy, and resistance profiles.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and next-generation protease inhibitors against wild-type HIV-1. The data is presented as the half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki), which are key indicators of a drug's potency.
| Protease Inhibitor | EC50 (nM) | IC50 (nM) | Ki (nM) |
| This compound | 43[1][2] | - | - |
| Darunavir | - | 3 - 6 | 0.010[3] |
| Atazanavir | 2 - 5[4] | - | 1.9 |
| Tipranavir | 30 - 70[5] | - | 0.019[6] |
EC50 values represent the concentration of a drug that is required for 50% of its maximum effect in cell-based assays. IC50 values measure the concentration needed to inhibit the activity of the protease enzyme by 50% in biochemical assays. Ki, the inhibition constant, indicates the binding affinity of the inhibitor to the enzyme.
Resistance Profiles
A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. The table below outlines common mutations in the HIV-1 protease gene that are associated with reduced susceptibility to Telinavir and the compared next-generation inhibitors.
| Protease Inhibitor | Common Resistance-Associated Mutations |
| This compound | Data on specific resistance mutations for Telinavir is less prevalent in recent literature compared to next-generation PIs. |
| Darunavir | V32I, I47A, I50V, I54L/M, L76V, I84V[5][7] |
| Atazanavir | I50L, A71V, N88S[8][9] |
| Tipranavir | L33I/V/F, V82F/L/T, I84V, L90M[8] |
Next-generation PIs like Darunavir and Tipranavir were specifically designed to be effective against HIV strains that have developed resistance to earlier protease inhibitors[5][7]. They often have a higher genetic barrier to resistance, meaning more mutations are required to confer significant resistance[7].
Experimental Protocols
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This biochemical assay quantifies the ability of a compound to directly inhibit the activity of purified HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, the HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The presence of an active inhibitor prevents this cleavage, leading to a reduction in the fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing NaCl)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of HIV-1 protease to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 1-3 hours at 37°C, with excitation and emission wavelengths appropriate for the specific fluorophore (e.g., Ex/Em = 330/450 nm)[10][11].
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (p24 Antigen Quantification)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular environment.
Principle: This assay quantifies the production of the HIV-1 p24 capsid protein, a key viral antigen, in the supernatant of infected cells. A reduction in the amount of p24 antigen in the presence of a test compound indicates inhibition of viral replication.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 or TZM-bl cells)
-
HIV-1 viral stock
-
Complete cell culture medium
-
Test compounds
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed the permissive cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Immediately after infection, add the diluted test compounds to the cells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5 days) at 37°C in a CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions[12][13].
-
The absorbance reading is proportional to the amount of p24 antigen.
-
Calculate the percent inhibition of viral replication for each compound concentration relative to an untreated, infected control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
HIV-1 Life Cycle and the Role of Protease
Caption: The HIV-1 life cycle, highlighting the critical maturation step inhibited by protease inhibitors.
Experimental Workflow for Protease Inhibitor Screening
Caption: A generalized workflow for the in vitro screening and evaluation of HIV protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. raineslab.com [raineslab.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir [natap.org]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Higher Barrier of Darunavir and Tipranavir Resistance for HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance summary of new PIs: atazanavir and tipranavir | HIV i-Base [i-base.info]
- 9. Response to darunavir, tipranavir, or lopinavir after atazanavir failure | HIV i-Base [i-base.info]
- 10. abcam.com [abcam.com]
- 11. abcam.cn [abcam.cn]
- 12. ablinc.com [ablinc.com]
- 13. ablinc.com [ablinc.com]
A Researcher's Guide to the Statistical Comparison of Protease Inhibitor IC50 Values
For researchers and professionals in drug development, the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[1] A lower IC50 value signifies that less of the inhibitor is required to achieve a 50% reduction in the activity of a target protease, indicating higher potency.[1][2] This guide provides a comprehensive overview of the statistical methods used to compare the IC50 values of different protease inhibitors, complete with experimental protocols and data presentation guidelines.
Experimental Protocol for IC50 Determination
Accurate and reproducible IC50 values are foundational to any meaningful statistical comparison. The following protocol outlines the key steps for determining the IC50 of a protease inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific protease by 50%.
Materials:
-
Purified protease enzyme
-
Specific fluorogenic or chromogenic substrate for the protease
-
Test inhibitors and a reference (positive control) inhibitor
-
Assay buffer
-
Microplates (e.g., 96-well or 384-well)
-
Microplate reader
-
Multichannel pipettes
Procedure:
-
Enzyme and Substrate Titration:
-
Before inhibitor screening, determine the optimal concentrations of enzyme and substrate.
-
Titrate the enzyme to find a concentration that yields a robust signal within the linear range of the assay over a defined time period.
-
Determine the Michaelis constant (Km) of the substrate. For competitive inhibitors, IC50 values are dependent on the substrate concentration.[3][4] Assays are often run at a substrate concentration equal to or below the Km.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of each inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of each inhibitor to create a range of concentrations. A common approach is to use 8 to 12 concentrations spanning several orders of magnitude to ensure a full dose-response curve is generated.
-
-
Assay Execution:
-
Add the assay buffer to all wells of the microplate.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.
-
Add the pre-determined concentration of the protease to all wells except the background controls.
-
Incubate the plate for a pre-determined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction kinetics using a microplate reader at the appropriate wavelength.
-
-
Data Collection:
The following diagram illustrates the general workflow for determining IC50 values.
Data Presentation
Clear and concise data presentation is crucial. For statistical analysis, it is highly recommended to convert IC50 values to their negative logarithm (pIC50 = -log10[IC50]). This transformation is because IC50 values often follow a log-normal distribution, and their logarithms tend to be normally distributed, which is an assumption for many parametric statistical tests.[4][7]
Table 1: Example of IC50 Data Presentation for Three Protease Inhibitors
| Inhibitor | N | IC50 (nM) Mean ± SD | pIC50 (-logM) Mean ± SEM | 95% Confidence Interval of pIC50 |
| Inhibitor A | 3 | 15.2 ± 2.5 | 7.82 ± 0.05 | 7.60 - 8.04 |
| Inhibitor B | 3 | 45.7 ± 5.1 | 7.34 ± 0.03 | 7.21 - 7.47 |
| Inhibitor C | 3 | 8.9 ± 1.8 | 8.05 ± 0.06 | 7.79 - 8.31 |
-
N: Number of independent experiments.
-
SD: Standard Deviation, indicating the variability of individual IC50 measurements.
-
SEM: Standard Error of the Mean, indicating the precision of the mean pIC50.
Statistical Analysis for Comparing IC50 Values
Choosing the correct statistical test depends on the experimental design and the number of inhibitors being compared.
To determine if the difference in potency between two inhibitors is statistically significant, a Student's t-test is appropriate.[8] The test should be performed on the log-transformed IC50 (pIC50) values from the replicate experiments.
-
Null Hypothesis (H0): There is no significant difference between the mean pIC50 values of the two inhibitors.
-
Alternative Hypothesis (H1): There is a significant difference between the mean pIC50 values.
-
Outcome: A p-value less than 0.05 is typically considered statistically significant, leading to the rejection of the null hypothesis.
When comparing the IC50 values of three or more inhibitors, a one-way ANOVA is the recommended method.[6] ANOVA determines whether there are any statistically significant differences between the means of the pIC50 values of the different inhibitor groups.
-
Null Hypothesis (H0): The mean pIC50 values of all inhibitor groups are equal.
-
Alternative Hypothesis (H1): At least one inhibitor group's mean pIC50 is different from the others.
If the ANOVA test yields a significant p-value (e.g., < 0.05), it indicates that not all inhibitors have the same potency. To identify which specific pairs of inhibitors are different, a post-hoc test (such as Tukey's HSD or Dunnett's test) must be performed.[9]
A more statistically powerful method is to compare the entire dose-response curves simultaneously using non-linear regression.[10] This approach can determine if there are significant differences in key parameters of the curve, such as the logIC50 and the Hill slope. The extra sum-of-squares F-test is commonly used for this purpose.
This method tests two hypotheses:
-
Are the logIC50 values significantly different? A global curve fit is performed where the logIC50 is shared between datasets, and this is compared to individual fits for each dataset.
-
Are the Hill slopes significantly different? A similar comparison is made, but with a shared Hill slope.
This comprehensive analysis provides more detailed insights than simply comparing the calculated IC50 values. It is important to avoid comparing curves by running multiple t-tests at each concentration, as this approach ignores the dose-response relationship and increases the risk of Type I errors.[10][11]
Table 2: Comparison of Statistical Methods for IC50 Analysis
| Method | When to Use | Key Advantage | Key Disadvantage |
| Student's t-test | Comparing the mean pIC50 of two inhibitors. | Simple and straightforward to implement. | Limited to comparing only two groups. |
| One-Way ANOVA | Comparing the mean pIC50 of three or more inhibitors. | Can identify if there is a difference among multiple groups. | Requires a post-hoc test to identify specific group differences. |
| Extra Sum-of-Squares F-Test | Comparing two or more full dose-response curves. | Most statistically powerful; compares curve parameters directly. | More complex to perform; requires specialized software (e.g., GraphPad Prism, R). |
The following flowchart provides a logical guide for selecting the appropriate statistical test.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. youtube.com [youtube.com]
- 3. courses.edx.org [courses.edx.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 values of inhibitors compared against EPI-7170 in the 22rv1 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. graphpad.com [graphpad.com]
- 11. statistics - What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? - Biology Stack Exchange [biology.stackexchange.com]
Safety Operating Guide
(Rac)-Telinavir is a chemical compound intended for laboratory research purposes. Due to its potential hazards, particularly its toxicity to aquatic life, it is imperative that proper disposal procedures are strictly followed to ensure the safety of laboratory personnel and protect the environment.
Disposal of this compound must always be conducted in accordance with prevailing country, federal, state, and local regulations.[1] This guide provides essential safety and logistical information based on available safety data sheets and general laboratory chemical handling protocols.
Hazard Profile and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This high aquatic toxicity is a critical factor in determining the appropriate disposal route, strictly prohibiting its release into the sanitary sewer system.
| Hazard Classification | GHS Code | Description | Citation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Disposal Protocol
The mandated disposal method for this compound is through an approved chemical waste disposal plant.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or face shield[2]
-
Chemical-resistant gloves[2]
-
Protective clothing, such as a lab coat[2]
Waste Segregation and Collection
-
Isolate Waste Streams: Do not mix this compound waste with non-hazardous materials or other incompatible chemical wastes.[3][4]
-
Designated Container: Collect all waste containing this compound—including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, vials)—in a dedicated, leak-proof hazardous waste container.[3][5]
-
Container Management: For liquid waste, leave approximately 10% headspace in the container to allow for vapor expansion.[5] Keep solid and liquid waste in separate containers.[5]
Labeling and Storage
-
Clear Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")
-
-
Secure Storage: Store the sealed waste container in a designated, supervised, and well-ventilated area away from regular lab activity until it is collected.[5]
Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
-
Prohibited Methods:
Accidental Spill and Release Protocol
In the event of a spill, the generated cleanup material must be treated as hazardous waste.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[2]
-
Contain Spill: Prevent further leakage and keep the product away from drains or water courses.[1]
-
Absorb and Collect: Absorb liquid spills with an inert, liquid-binding material such as diatomite or universal binders.[1] Sweep up the absorbed material and place it into a designated hazardous waste container.[2]
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to the procedures outlined above.[1]
Disposal Workflow Diagram
The following diagram outlines the correct logical workflow for the disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Telinavir|143224-34-4|MSDS [dcchemicals.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. triumvirate.com [triumvirate.com]
- 7. triumvirate.com [triumvirate.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
For Immediate Implementation: This document provides crucial safety and handling protocols for (Rac)-Telinavir, a potent active pharmaceutical ingredient (API). Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to mitigate environmental contamination. These procedures are designed for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Essential Precautions
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Due to its potency as an HIV protease inhibitor and the associated hazards, all handling of this compound must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound, particularly in its powdered form, which poses a significant inhalation risk.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and airborne particles. A face shield offers broader protection. |
| Lab Coat | Disposable, solid-front, back-tying gown | Prevents contamination of personal clothing. A solid front provides better protection against spills. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential when handling the powder outside of a containment system to prevent inhalation. |
Engineering Controls: The First Line of Defense
Engineering controls are the primary method for minimizing exposure to this compound. PPE should be considered the final barrier.
| Control Measure | Application |
| Chemical Fume Hood | For all procedures involving the handling of this compound solutions. |
| Glove Box or Ventilated Balance Enclosure | For weighing and aliquoting powdered this compound to contain airborne particles. |
Step-by-Step Handling and Disposal Protocols
A systematic approach to handling and disposal is critical to ensure safety and regulatory compliance.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area (fume hood or glove box) by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
-
Handling:
-
Weighing (Powder): Conduct all weighing of powdered this compound within a ventilated balance enclosure or a glove box to contain airborne particles.
-
Solution Preparation: Prepare solutions within a certified chemical fume hood.
-
Experimental Use: Keep all containers of this compound sealed when not in use.
-
-
Decontamination and Disposal:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent and water.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Disposal: Unused or expired this compound and contaminated materials must be disposed of through an approved hazardous waste disposal program, in compliance with local, state, and federal regulations.[1] The compound's high aquatic toxicity necessitates strict adherence to these disposal protocols to prevent environmental release.[1]
-
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. |
By implementing these comprehensive safety measures, researchers can handle this compound effectively while minimizing personal and environmental risks. Regular review of these procedures and ongoing safety training are essential components of a robust laboratory safety program.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
